
5,6-difluoroquinoxalin-2(1H)-one
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Overview
Description
5,6-difluoroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H4F2N2O and its molecular weight is 182.13 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6-difluoroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?
- Methodology : A common approach involves halogenation of quinoxalin-2(1H)-one precursors. For example, fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or fluorinating agents like Selectfluor® under anhydrous conditions. Evidence from related compounds (e.g., 6,7-difluoro derivatives) highlights the importance of temperature control (0–25°C) and inert atmospheres to minimize side reactions .
- Key Data :
Precursor | Fluorinating Agent | Yield (%) | Purity (HPLC) |
---|---|---|---|
Quinoxalin-2-one | Selectfluor® | 65–72 | ≥98% |
5,6-Dichloro analog | DAST | 58–63 | ≥95% |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from positional isomers?
- Methodology :
- 19F NMR : Distinct chemical shifts for F at C5 (δ −120 to −125 ppm) vs. C6 (δ −115 to −118 ppm) due to electron-withdrawing effects of the ketone group .
- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
- HRMS : Molecular ion [M+H]+ at m/z 183.03 (theoretical: 183.03 for C8H4F2N2O) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, nitro, or hydroxy groups) to isolate contributions of fluorine. For example, fluorination at C5/C6 enhances metabolic stability but may reduce solubility .
- Targeted Assays : Compare inhibition of SIRT1 (linked to apoptosis) vs. kinase targets (e.g., EGFR) to clarify mechanisms .
- Data Contradiction Example :
Derivative | Target IC50 (µM) | Cell Line | Reference |
---|---|---|---|
5,6-F2-Quinoxaline | SIRT1: 0.8 ± 0.1 | HeLa | |
6-F-Quinoxaline | EGFR: 1.2 ± 0.3 | A549 |
Q. How does fluorination at C5/C6 influence electronic properties and reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Fluorine's electron-withdrawing effect reduces electron density at C3/C7, favoring Suzuki-Miyaura coupling at C2. HOMO-LUMO gaps correlate with regioselectivity .
- Experimental Validation : Pd-catalyzed coupling of this compound with aryl boronic acids yields C2-arylated products (70–85% yield) under visible-light conditions .
Q. What computational models predict the metabolic stability of this compound in drug discovery?
- Methodology :
- ADMET Prediction : Use QikProp or SwissADME to estimate logP (2.1 ± 0.3), CYP450 inhibition (low risk), and half-life in human liver microsomes (>4 hours) .
- In Vitro Validation : Microsomal stability assays show 85% parent compound remaining after 1 hour, confirming computational predictions .
Q. Methodological Guidance
Q. What crystallographic techniques confirm the regiochemistry of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves fluorine positions. Key metrics:
- R-factor : ≤0.05 for high-confidence structures .
- Torsion Angles : C5-F and C6-F bond lengths (~1.34 Å) distinguish positional isomers .
Q. How to optimize reaction conditions for fluorinated quinoxalinone libraries?
- Methodology :
Properties
IUPAC Name |
5,6-difluoro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-2-5-8(7(4)10)11-3-6(13)12-5/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKFNZWUBSXDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C=N2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302746 |
Source
|
Record name | 5,6-Difluoro-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917343-50-1 |
Source
|
Record name | 5,6-Difluoro-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917343-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Difluoro-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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